Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a pyrrolopyridine precursor followed by fluorination and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoro-3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Methyl 5-fluoro-3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Methyl 5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H6FIN2O2 |
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Molecular Weight |
320.06 g/mol |
IUPAC Name |
methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6FIN2O2/c1-15-9(14)7-6(11)5-2-4(10)3-12-8(5)13-7/h2-3H,1H3,(H,12,13) |
InChI Key |
NZNKRJVDOAWBSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CC(=C2)F)I |
Origin of Product |
United States |
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